2-nitroethyl Acetate

CAS No.:

Cat. No.: VC14325993

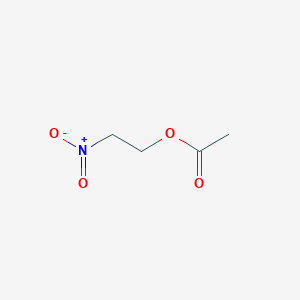

Molecular Formula: C4H7NO4

Molecular Weight: 133.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7NO4 |

|---|---|

| Molecular Weight | 133.10 g/mol |

| IUPAC Name | 2-nitroethyl acetate |

| Standard InChI | InChI=1S/C4H7NO4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3 |

| Standard InChI Key | WFOWWWKKYONWQY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

2-Nitroethyl acetate is characterized by its nitro group () bonded to an ethyl acetate backbone. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 18942-89-7 |

| Molecular Formula | |

| Molecular Weight | 133.10 g/mol |

| Purity | ≥98% (HPLC) |

| Storage Conditions | 20°C for up to 2 years |

The compound’s stability under recommended storage conditions ensures its viability as a reagent in multi-step synthetic pathways . Its molecular structure facilitates electrophilic nitration reactions, making it a preferred intermediate in pharmaceutical active ingredient (API) production.

Synthesis and Manufacturing Innovations

Microchannel Reactor Methodology

The patent CN107304165A delineates a groundbreaking continuous-flow synthesis approach using microchannel reactors . This method involves:

-

Activation of Nitrating Agents: Nitric acid () is activated with acetic anhydride or concentrated sulfuric acid () at 0–10°C to enhance reactivity.

-

Reaction Parameters:

-

Temperature: 5–50°C (optimized at 20–40°C).

-

Residence Time: 1–30 minutes (typically 5–17 minutes).

-

Pressure: 0.1–10 bar (commonly 0.1–5 bar).

-

-

Reactant Ratios: Ethyl acetoacetate and activated nitron are fed at molar ratios of 0.9:1 to 1.8:1.

Table 1: Performance Metrics Across Experimental Conditions

| Flow Rate (ml/min) | Temp (°C) | Residence Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0.714 / 0.1 | 40 | 17 | 67.8 | 97.2 |

| 0.518 / 0.1 | 40 | 16 | 72.5 | 97.6 |

| 7.5 / 1.7 | 50 | 1.03 | 52.5 | 96.5 |

| 1.78 / 0.2 | 30 | 5.05 | 60.5 | 98.3 |

This method reduces reaction times from 12 hours (batch processing) to minutes while minimizing byproduct formation, enhancing safety, and improving scalability .

Physicochemical and Stability Profiles

Solubility and Reactivity

The compound is soluble in polar aprotic solvents (e.g., ethyl acetate, acetone) but exhibits limited solubility in water. Its nitro group renders it susceptible to reduction reactions, enabling transformations into amines or hydroxylamines under catalytic hydrogenation.

Pharmaceutical and Industrial Applications

Role in API Synthesis

2-Nitroethyl acetate serves as a precursor in synthesizing nitroalkane derivatives, which are pivotal in constructing β-lactam antibiotics and anticancer agents. For example, its nitro group can be selectively reduced to an amine, facilitating coupling reactions with carboxylic acids or aldehydes.

Agrochemical Intermediates

In agrochemical manufacturing, the compound’s nitro functionality is leveraged to produce herbicides and fungicides. Its compatibility with continuous-flow systems aligns with industry demands for high-throughput, low-waste processes.

Future Directions and Challenges

Scalability of Microreactor Systems

Despite their advantages, microreactors face challenges in large-scale production due to:

-

Flow Rate Limitations: Current systems handle ≤10 ml/min, necessitating parallelization for industrial volumes.

-

Material Compatibility: Corrosion-resistant materials (e.g., Hastelloy) are required to withstand acidic nitrating agents.

Expanding Toxicological Databases

Comprehensive studies on chronic exposure, reproductive toxicity, and environmental persistence are critical for regulatory compliance and risk assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume